![molecular formula C21H17N3O3S B2434131 3-[(4-亚氨基-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-3(4H)-基)乙酰基]-2H-色满-2-酮 CAS No. 1989757-98-3](/img/structure/B2434131.png)

3-[(4-亚氨基-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-3(4H)-基)乙酰基]-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

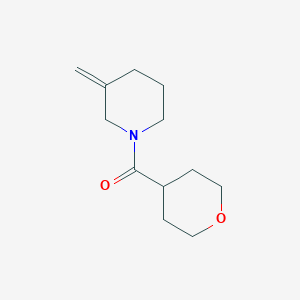

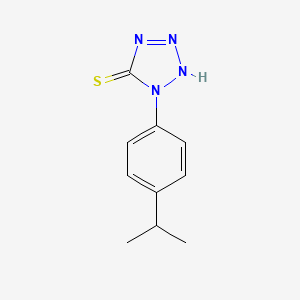

The compound is a complex organic molecule that contains a benzothieno[2,3-d]pyrimidin-3(4H)-yl group attached to a chromen-2-one moiety via an acetyl linkage . The benzothieno[2,3-d]pyrimidin-3(4H)-yl group is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. The benzothieno[2,3-d]pyrimidin-3(4H)-yl group indicates a thiophene ring (a 5-membered ring consisting of four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions) . The chromen-2-one moiety is a bicyclic compound consisting of a benzene ring fused to a 2H-chromen-2-one ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The imino group (-NH) at the 4-position of the benzothieno[2,3-d]pyrimidin-3(4H)-yl ring and the carbonyl group (C=O) in the chromen-2-one moiety are likely sites of reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the imino and carbonyl groups could influence its polarity, solubility, and reactivity .科学研究应用

抗菌活性

3-[(4-亚氨基-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-3(4H)-基)乙酰基]-2H-色满-2-酮及其衍生物已被研究其抗菌特性。例如,Vlasov 等人(2018 年)合成了 3-(4-芳基噻吩并[2,3-d]嘧啶-2-基)-2H-色满-2-酮,发现这些化合物对金黄色葡萄球菌表现出比参考药物链霉素更高的抗菌活性 (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018)。此外,由 Ashalatha 等人(2007 年)合成的化合物被筛选出抗菌活性,其中一些显示出有希望的结果 (Ashalatha, Narayana, Raj, & Kumari, 2007)。

衍生物的合成

研究集中在合成该化合物的各种衍生物以获得潜在的生物活性。例如,丁等人(2003 年)开发了合成 2-取代的 5,6,7,8-四氢苯并噻吩并[2,3-d]嘧啶-4(3H)-酮的方法,探索了不同亲核试剂对环化的影响 (Ding, Yang, & Zhu, 2003)。此外,Banothu 和 Bavanthula(2012 年)使用酸性离子液体合成了色满并嘧啶酮衍生物,突出了它们的抗菌活性 (Banothu & Bavanthula, 2012)。

潜在药用特性

一些研究合成了该化合物的衍生物以探索它们的药用特性。刘等人(2006 年)通过氮杂-维蒂希反应设计并合成了新的衍生物,并通过各种分析确认了它们的结构 (Liu, He, Ren, & Ding, 2006)。此外,Soliman 等人(2009 年)合成的化合物作为潜在的抗菌剂进行了测试,其中一些对特定菌株表现出显着的活性 (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009)。

作用机制

Target of Action

Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, differentiation, and survival.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (like pi3k or protein tyrosine kinases) and inhibit their activity . This inhibition could alter the normal signaling pathways within the cell, leading to changes in cellular functions.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, if the compound inhibits PI3K, it would impact the PI3K/AKT/mTOR pathway, which is critical for cell survival and growth . Similarly, inhibition of protein tyrosine kinases could affect various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits PI3K or protein tyrosine kinases, it could potentially lead to decreased cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

3-[2-(4-imino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c22-19-18-13-6-2-4-8-17(13)28-20(18)23-11-24(19)10-15(25)14-9-12-5-1-3-7-16(12)27-21(14)26/h1,3,5,7,9,11,22H,2,4,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTWWIXCVRIXHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=N)CC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)

![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)

![N-(4-ethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2434058.png)

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2434061.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2434062.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2434064.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B2434067.png)

![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)